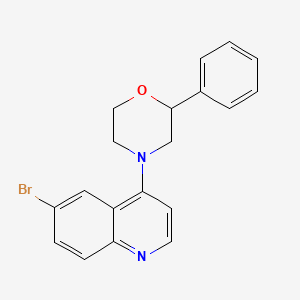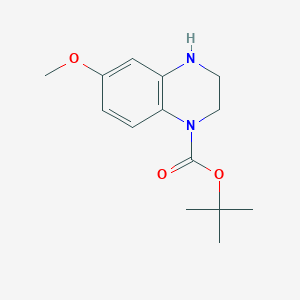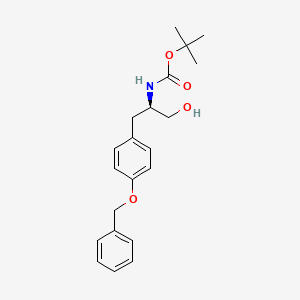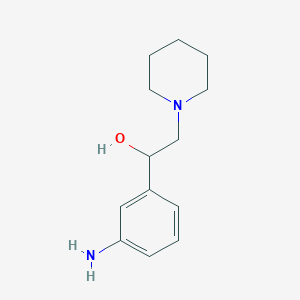
1-(3-Aminophenyl)-2-(piperidin-1-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Aminophenyl)-2-(piperidin-1-yl)ethan-1-ol, also known as Aminopiperidine, is an organic compound that is widely used in research and development. It is a colorless, odorless, and water-soluble compound that is derived from the reaction of an amine and an alcohol. Aminopiperidine is used in a variety of scientific research applications, including drug discovery, biochemistry, and pharmacology. It is a versatile compound that has a number of advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Applications in Organic Chemistry :
- The compound is used in the synthesis of various derivatives like trihexyphenidyl, biperiden, and raloxifene, which are important in pharmacological studies (Vardanyan, 2018).
- It's involved in the synthesis of novel 1-[3-(1,8-naphthyridin-2-yl)phenyl]-3-arylurea derivatives, which show antimicrobial activity (Bhasker et al., 2018).
Antimicrobial Properties :
- Compounds synthesized using 1-(3-Aminophenyl)-2-(piperidin-1-yl)ethan-1-ol demonstrate significant antibacterial activity, as shown in studies involving microwave-assisted synthesis (Merugu, Ramesh, & Sreenivasulu, 2010).
- Other studies also highlight its role in the development of antimicrobial agents, further emphasizing its importance in pharmacological research (Kottapalle & Shinde, 2021).
Peptide and Glycopeptide Synthesis :
- It's used as a base labile protecting group in peptide and glycopeptide synthesis, showcasing its versatility in synthetic organic chemistry (Ramage et al., 1991).
Nanotechnology and Advanced Synthesis Techniques :
- The compound has been utilized in nanotechnology, specifically in catalyst-based syntheses like the formation of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol (Mokhtary & Torabi, 2017).
Chemical Interactions and Molecular Structure Studies :
- Research has been conducted on the hydrogen-bonding patterns in compounds containing the piperidin-1-yl group, which helps in understanding their molecular interactions and structures (Balderson et al., 2007).
Development of Novel Medicinal Compounds :
- It's involved in the synthesis of novel Schiff base ligands and complexes, which have shown potential in DNA interaction and docking studies, suggesting applications in drug development (Kurt et al., 2020).
Propriétés
IUPAC Name |
1-(3-aminophenyl)-2-piperidin-1-ylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-12-6-4-5-11(9-12)13(16)10-15-7-2-1-3-8-15/h4-6,9,13,16H,1-3,7-8,10,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWZJHWOSRAISP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(C2=CC(=CC=C2)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



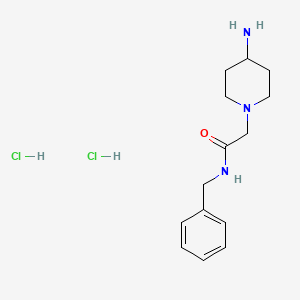
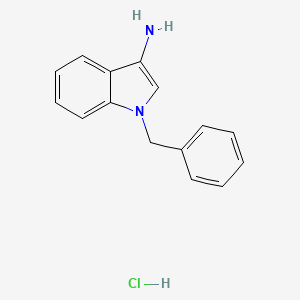

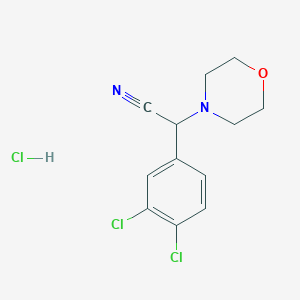
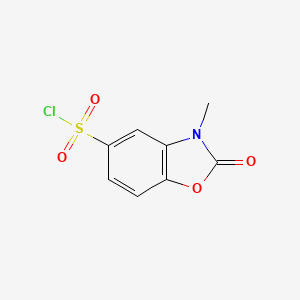
carbamoyl}methyl)carbamate](/img/structure/B1373796.png)
